N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2,2-trichloroacetamide
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Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2,2-trichloroacetamide is an organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the benzoxazole ring imparts significant pharmacological properties, making this compound a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2,2-trichloroacetamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Trichloroacetamide Group: The final step involves the reaction of the benzoxazole derivative with trichloroacetyl chloride in the presence of a base like pyridine to form the trichloroacetamide moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the trichloroacetamide group, potentially converting it to a simpler amide or amine.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Electrophilic reagents like nitronium ion (NO₂⁺) or halogens (Cl₂, Br₂) can be used under acidic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amides or amines.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2,2-trichloroacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is used to investigate the mechanisms of action of benzoxazole derivatives in biological systems.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism by which N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2,2-trichloroacetamide exerts its effects involves interaction with specific molecular targets. The benzoxazole ring can bind to enzymes or receptors, inhibiting their activity. The trichloroacetamide group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide
- 2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide
Uniqueness
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2,2-trichloroacetamide is unique due to the presence of the trichloroacetamide group, which imparts distinct chemical properties and biological activities compared to other benzoxazole derivatives. This structural feature may enhance its stability and reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2,2-trichloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N2O2/c1-9-6-7-10(8-12(9)21-15(22)16(17,18)19)14-20-11-4-2-3-5-13(11)23-14/h2-8H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHMWRJNHYMKQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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